molecular formula C12H11BrN2OS B5487980 1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No.: B5487980
M. Wt: 311.20 g/mol
InChI Key: SAWXWMJXJZTVSY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRB, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This molecule belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, scavenge free radicals, and inhibit the growth of microorganisms. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various cell lines and animal models. Another advantage is its stability. This compound is stable under various conditions and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its poor solubility in water. This can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is to further elucidate its mechanism of action. Another direction is to study its potential applications in the treatment of neurodegenerative disorders. Additionally, the development of novel formulations of this compound with improved solubility and bioavailability is an area of future research. Finally, the use of this compound in combination with other drugs or therapies is an area of future research that could lead to improved treatment outcomes.

Synthesis Methods

1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,3-dimethyl-4-amino-5-pyrazolone in the presence of a base, followed by the addition of an acid catalyst. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(5-bromo-2-thienyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

(E)-1-(5-bromothiophen-2-yl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-8-9(7-15(2)14-8)3-4-10(16)11-5-6-12(13)17-11/h3-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWXWMJXJZTVSY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC=C(S2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC=C(S2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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